4-Bromo-2,3-dichlorophenyl isothiocyanate
Overview
Description
4-Bromo-2,3-dichlorophenyl isothiocyanate is a chemical compound with the molecular formula C7H2BrCl2NS and a molecular weight of 282.97 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable reagent in various synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dichlorophenyl isothiocyanate typically involves the reaction of 4-Bromo-2,3-dichloroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
4-Bromo-2,3-dichloroaniline+Thiophosgene→4-Bromo-2,3-dichlorophenyl isothiocyanate
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction scheme as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dichlorophenyl isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Scientific Research Applications
4-Bromo-2,3-dichlorophenyl isothiocyanate is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of thioureas and thiocarbamates.
Biology: Used in proteomics research to modify proteins and study their functions.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dichlorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity is exploited in various biochemical assays and research applications to study protein function and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl isothiocyanate
- 4-Methoxyphenyl isothiocyanate
- 4-Nitrophenyl isothiocyanate
- 4-Fluorophenyl isothiocyanate
Uniqueness
4-Bromo-2,3-dichlorophenyl isothiocyanate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. These substituents influence the compound’s reactivity and make it distinct from other isothiocyanates. The combination of bromine and chlorine atoms can affect the electronic properties of the molecule, potentially leading to different reactivity patterns and applications compared to other similar compounds.
Properties
IUPAC Name |
1-bromo-2,3-dichloro-4-isothiocyanatobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGAXNJGLJECIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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